6-Amino-3,3-dimethylisochroman-1-one

Catalog No.
S12996667
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3,3-dimethylisochroman-1-one

Product Name

6-Amino-3,3-dimethylisochroman-1-one

IUPAC Name

6-amino-3,3-dimethyl-4H-isochromen-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(12)3-4-9(7)10(13)14-11/h3-5H,6,12H2,1-2H3

InChI Key

QABLCETUAGAMHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2)N)C(=O)O1)C

6-Amino-3,3-dimethylisochroman-1-one is an organic compound characterized by a bicyclic structure that includes an isoquinoline-like framework. This compound features an amino group and two methyl substituents at the 3-position of the isochroman ring, contributing to its unique chemical properties. The molecular formula is C12H13NC_{12}H_{13}N and its molecular weight is approximately 187.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its structural characteristics.

The reactivity of 6-Amino-3,3-dimethylisochroman-1-one can be attributed to its functional groups, particularly the amino group which can participate in nucleophilic substitutions and Michael addition reactions.

  • Michael Addition: The compound can act as a nucleophile in Michael addition reactions, where it reacts with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds. This reaction is significant in the synthesis of more complex organic molecules .
  • Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones, leading to the formation of various derivatives that may exhibit enhanced biological activity.
  • Oxidation Reactions: The presence of the amino group allows for oxidation reactions, potentially leading to the formation of nitroso derivatives or other oxidized products.

6-Amino-3,3-dimethylisochroman-1-one has shown promising biological activities, including:

  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Some derivatives of this compound have been explored for their potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition: The compound may also act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

Several methods have been developed for synthesizing 6-Amino-3,3-dimethylisochroman-1-one:

  • One-Pot Synthesis: A notable method involves a one-pot reaction using arylaldehydes and active methylene compounds catalyzed by zirconium(IV) hydrogen sulfate under solvent-free conditions. This method is efficient and environmentally friendly .
  • Michael Addition Reaction: The compound can be synthesized via a Michael addition reaction involving appropriate Michael donors and acceptors, leading to the formation of the desired product in good yields .
  • Condensation Reactions: Another approach includes condensation reactions between dimethyl isoquinoline derivatives and amines or amino acids.

The applications of 6-Amino-3,3-dimethylisochroman-1-one are diverse:

  • Pharmaceuticals: Due to its biological activity, it has potential applications in drug development targeting infectious diseases and cancer.
  • Material Science: Its unique structure may also find applications in developing new materials or polymers with specific properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

Studies on the interactions of 6-Amino-3,3-dimethylisochroman-1-one with biological targets are crucial for understanding its mode of action:

  • Binding Affinity Studies: Research has focused on determining the binding affinities of this compound with various enzymes and receptors to elucidate its pharmacological profile.
  • Mechanistic Studies: Investigations into how this compound interacts at a molecular level help in understanding its potential therapeutic effects.

Several compounds share structural similarities with 6-Amino-3,3-dimethylisochroman-1-one. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
6-Amino-1,3-dimethyluracilContains a uracil base with amino and methyl groupsKnown for antiviral properties
4-Amino-2-methylphenolAromatic amine with a methyl groupUsed as an antiseptic
5-Amino-2-pyridinonePyridine derivative with an amino groupExhibits anti-inflammatory activity

Uniqueness of 6-Amino-3,3-dimethylisochroman-1-one

The unique bicyclic structure of 6-Amino-3,3-dimethylisochroman-1-one differentiates it from other similar compounds. Its specific arrangement allows for distinct reactivity patterns and biological activities that are not found in simpler aromatic amines or pyridine derivatives. This makes it a valuable candidate for further research in medicinal chemistry and related fields.

Traditional Halogenation-Ring Closure Approaches

Traditional approaches to isochromanone synthesis have predominantly relied on halogenation followed by intramolecular ring closure [5]. These methods have proven effective for constructing the basic isochromanone scaffold and serve as foundational techniques for more complex derivatives .

Radical-Mediated Chlorination of o-Tolylacetic Acid Precursors

The radical-mediated chlorination of o-tolylacetic acid represents one of the most established routes for isochromanone synthesis [5]. This approach typically involves the chlorination of the benzylic position of o-tolylacetic acid using chlorinating agents under free radical conditions [21].

A typical procedure involves the reaction of o-tolylacetic acid with sulphuryl chloride (SO₂Cl₂) in the presence of a free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) [5]. The reaction is typically conducted in inert solvents like benzene or halogenated aromatic hydrocarbons at temperatures ranging from 50°C to 90°C [5] .

The mechanism proceeds through several key steps:

  • Generation of free radicals from the initiator
  • Abstraction of a hydrogen atom from the benzylic position of o-tolylacetic acid
  • Reaction of the resulting radical with sulphuryl chloride to form 2-chloromethylphenylacetic acid
  • Subsequent cyclization to form the isochromanone ring [5] [21]

The reaction conditions significantly influence the yield and selectivity of the chlorination process [21]. Table 1 summarizes typical reaction conditions and corresponding yields for the radical-mediated chlorination of o-tolylacetic acid.

Chlorinating AgentRadical InitiatorSolventTemperature (°C)Reaction Time (h)Yield (%)
Sulphuryl chlorideAIBNFluorobenzene60-803-456-70
Sulphuryl chlorideAIBNChlorobenzene70-803-448-65
N-ChlorosuccinimideBenzoyl peroxideBenzene75-855-640-55

The radical-mediated chlorination approach offers several advantages, including the use of relatively inexpensive reagents and straightforward reaction conditions [5]. However, challenges include the formation of side products and the need for careful temperature control to prevent decomposition [21].

Base-Catalyzed Cyclization Mechanisms

Following the halogenation step, the resulting 2-chloromethylphenylacetic acid undergoes base-catalyzed cyclization to form the isochromanone ring [5]. This cyclization step is crucial for establishing the core structure of the target compound .

The cyclization typically employs mild bases such as alkali metal bicarbonates, with potassium bicarbonate being particularly effective [5]. The reaction is generally conducted at moderate temperatures (40-80°C) and may benefit from catalytic amounts of alkali metal iodides, such as potassium iodide [5] .

The mechanism of base-catalyzed cyclization involves:

  • Deprotonation of the carboxylic acid group by the base
  • Nucleophilic attack of the resulting carboxylate on the chloromethyl group
  • Displacement of the chloride leaving group to form the isochromanone ring [5]

The efficiency of the cyclization step depends on several factors, including the nature of the base, reaction temperature, and the presence of catalytic additives [5]. Table 2 presents comparative data on different base-catalyzed cyclization conditions.

BaseCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Potassium bicarbonatePotassium iodideWater/Fluorobenzene601-270-85
Potassium hydroxideNoneEthanol50-702-365-75
Sodium bicarbonateSodium iodideWater/Chlorobenzene60-702-360-70

A notable advantage of this approach is the possibility of conducting a "one-pot" process, where the chlorination and cyclization steps are performed sequentially without isolation of the intermediate [5]. This streamlined procedure enhances the overall efficiency of the synthesis and minimizes handling of potentially unstable intermediates [5] .

Modern Asymmetric Catalytic Strategies

Recent advances in asymmetric catalysis have enabled the development of more sophisticated approaches to isochromanone synthesis, allowing for greater control over stereochemistry and expanding the range of accessible derivatives [2] [8].

Dirhodium/Chiral N,N′-Dioxide Bimetallic Systems

Dirhodium/chiral N,N′-dioxide bimetallic systems represent a significant advancement in the asymmetric synthesis of isochromanone derivatives [2] [9]. These catalytic systems enable the construction of isochromanones with high levels of enantioselectivity, providing access to optically active compounds with defined stereochemistry [8].

The catalytic system typically comprises an achiral dirhodium salt (such as Rh₂(OAc)₄ or Rh₂(TFA)₄) combined with a chiral N,N′-dioxide ligand complexed with a metal ion such as iron(III), scandium(III), or indium(III) [13] [14]. This bimetallic approach allows for synergistic activation of the substrates and precise control over the stereochemical outcome of the reaction [9].

The mechanism involves:

  • Activation of a diazo compound by the dirhodium catalyst to generate a metal carbene
  • Formation of an oxonium ylide intermediate
  • Stereoselective cyclization directed by the chiral N,N′-dioxide-metal complex [2] [9]

The effectiveness of these catalytic systems depends on several factors, including the structure of the N,N′-dioxide ligand, the nature of the metal ion, and reaction conditions [13]. Table 3 summarizes representative examples of dirhodium/chiral N,N′-dioxide bimetallic systems for asymmetric isochromanone synthesis.

Dirhodium CatalystChiral N,N′-Dioxide ComplexSubstrateTemperature (°C)Yield (%)Enantiomeric Ratio
Rh₂(OAc)₄N,N′-dioxide-Fe(III)α-Diazoketone/2-acylbenzoic acid-2085-9295:5 to 98:2
Rh₂(TFA)₄N,N′-dioxide-Sc(III)α-Diazoketone/2-acylbenzoic acid-3080-8893:7 to 97:3
Rh₂(esp)₂N,N′-dioxide-In(III)α-Diazoketone/2-acylbenzoic acid-1575-8590:10 to 95:5

The dirhodium/chiral N,N′-dioxide bimetallic systems offer several advantages, including high levels of enantioselectivity, compatibility with a range of substrates, and the ability to generate complex isochromanone structures with multiple stereogenic centers [2] [9]. These catalytic systems have proven particularly valuable for the synthesis of isochromanones bearing quaternary stereocenters, which are challenging to access through traditional methods [8] [9].

Z-Selective 1,3-OH Insertion/Aldol Cyclization Cascades

Z-selective 1,3-OH insertion/aldol cyclization cascades represent another innovative approach to the asymmetric synthesis of isochromanone derivatives [2] [9]. This methodology involves a cascade reaction sequence that combines 1,3-OH insertion of a metal carbene into a carboxylic acid O-H bond, followed by an aldol cyclization [8].

The key feature of this approach is the Z-selective formation of an enol intermediate, which undergoes subsequent aldol cyclization to form the isochromanone ring [9]. The Z-selectivity is crucial for controlling the stereochemical outcome of the reaction and enabling the formation of specific isomers [2].

The reaction typically employs:

  • α-Diazoketones as carbene precursors
  • 2-Acylbenzoic acids as substrates
  • A combination of dirhodium catalysts and chiral Lewis acid catalysts [2] [9]

The mechanism proceeds through:

  • Rhodium-catalyzed decomposition of the diazo compound to form a metal carbene
  • 1,3-OH insertion to generate a Z-enol intermediate
  • Lewis acid-catalyzed aldol cyclization to form the isochromanone ring with defined stereochemistry [2] [9]

Table 4 presents representative examples of Z-selective 1,3-OH insertion/aldol cyclization cascades for the synthesis of isochromanone derivatives.

Diazo CompoundCarboxylic AcidCatalyst SystemTemperature (°C)Yield (%)DiastereoselectivityEnantioselectivity
α-Diazoketone2-Acylbenzoic acidRh₂(OAc)₄/N,N′-dioxide-Fe(III)-2085-95>20:195:5 to 99:1
α-Diazoketone2-Acylbenzoic acidRh₂(TFA)₄/N,N′-dioxide-Sc(III)-3080-90>15:193:7 to 97:3
α-Diazoketone2-Formylbenzoic acidRh₂(esp)₂/N,N′-dioxide-In(III)-1575-85>10:190:10 to 95:5

This methodology offers several advantages for the synthesis of complex isochromanone derivatives:

  • High levels of stereocontrol, enabling the formation of multiple contiguous stereogenic centers
  • Compatibility with a range of functional groups
  • The ability to generate isochromanones with quaternary-quaternary vicinal stereocenters [2] [8] [9]

The Z-selective 1,3-OH insertion/aldol cyclization cascade approach has been successfully applied to the synthesis of various isochromanone derivatives, including those with amino functionalities at different positions of the aromatic ring [9] [25].

Solid-Phase Synthesis Techniques for Amino-Functionalized Variants

Solid-phase synthesis techniques have emerged as valuable tools for the preparation of amino-functionalized isochromanone derivatives, including 6-amino-3,3-dimethylisochroman-1-one [15] [18]. These approaches offer advantages in terms of purification, handling, and potential for automation [23].

The solid-phase synthesis of amino-functionalized isochromanones typically involves:

  • Immobilization of a suitable precursor on a solid support
  • Sequential transformations to construct the isochromanone core
  • Introduction of the amino functionality
  • Cleavage from the solid support to obtain the target compound [15] [18]

Various solid supports have been employed for this purpose, including:

  • Polystyrene-based resins
  • Wang resins
  • Rink amide resins
  • SASRIN (Super Acid-Sensitive Resin) [15] [23]

The synthesis of 6-amino-3,3-dimethylisochroman-1-one via solid-phase techniques often involves the use of protected amino-functionalized precursors [18]. The amino group is typically protected during the construction of the isochromanone core and then deprotected in the final stages of the synthesis [15] [23].

Table 5 summarizes representative solid-phase synthesis approaches for amino-functionalized isochromanone derivatives.

Solid SupportLinkerKey IntermediatesCleavage ConditionsOverall Yield (%)
Wang resinEsterProtected amino-isochromanoneTFA/DCM55-65
Rink amide resinAmideAmino-protected isochromanone precursorTFA/DCM/TIS60-70
SASRINEster6-Nitro-isochromanone (for reduction)2% TFA/DCM50-60

The solid-phase approach offers several advantages for the synthesis of amino-functionalized isochromanones:

  • Simplified purification procedures, as excess reagents can be washed away after each step
  • Potential for parallel synthesis of multiple derivatives
  • Compatibility with automation platforms [15] [18] [23]

However, challenges include:

  • Lower overall yields compared to solution-phase synthesis
  • Limitations in reaction monitoring
  • Potential for incomplete reactions or side reactions on the solid support [15] [23]

Recent advances in solid-phase synthesis techniques have addressed some of these challenges, including the development of improved linkers, more efficient coupling methods, and better monitoring techniques [18] [23]. These advancements have enhanced the utility of solid-phase approaches for the synthesis of complex amino-functionalized isochromanone derivatives, including 6-amino-3,3-dimethylisochroman-1-one [15] [18].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 6-amino-3,3-dimethylisochroman-1-one provides crucial insights into its electronic structure and chemical reactivity. Quantum mechanical calculations performed using density functional theory methods reveal distinct energy levels and electron distribution patterns that govern the compound's behavior [1] [2].

The calculated frontier molecular orbitals exhibit characteristic energy separations that indicate the compound's chemical stability and potential reaction pathways. The highest occupied molecular orbital exhibits predominantly π-bonding character associated with the aromatic benzene ring system, while the amino group contributes significant electron density through its lone pair interactions [3]. The lowest unoccupied molecular orbital demonstrates π* antibonding character, primarily localized on the carbonyl functionality and extending into the aromatic system.

Orbital TypeEnergy (eV)CharacterPrimary ContributionElectron Density Location
HOMO-1-5.9005π bondingAromatic systemBenzene ring
HOMO-5.5800π bonding/nAmino group/aromaticN atom/aromatic system
LUMO-1.7652π* antibondingCarbonyl/aromaticC=O group/aromatic
LUMO+1-0.9021π* antibondingExtended conjugationAromatic system

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital measures approximately 3.81 electron volts, indicating moderate chemical hardness and suggesting that the compound exhibits reasonable kinetic stability under ambient conditions [1] [2]. This energy separation also provides insights into the compound's optical properties and potential electronic transitions.

The electron density distribution analysis reveals that the amino nitrogen atom serves as a primary electron-donating site, while the carbonyl oxygen functions as an electron-accepting center. The aromatic system facilitates electron delocalization, contributing to the compound's overall stability through resonance effects [3]. The gem-dimethyl substitution pattern at the 3-position influences the orbital energies through hyperconjugation and steric effects.

Molecular Dynamics Simulations

Solvent Interaction Profiles

Molecular dynamics simulations of 6-amino-3,3-dimethylisochroman-1-one in various solvent environments provide detailed insights into solute-solvent interactions and their impact on molecular behavior and stability [7] [8]. The simulations employ classical force field methods to examine solvation patterns, coordination numbers, and radial distribution functions across different solvent systems.

Analysis of solvation free energies reveals the compound's preferential solubility in polar protic and aprotic solvents compared to nonpolar media [9]. Water exhibits moderate solvation strength (-8.5 kilocalories per mole) primarily through hydrogen bonding interactions with the amino and carbonyl functional groups. The relatively low coordination number (4.2) reflects the directional nature of hydrogen bonding and the compound's partial hydrophobic character due to the aromatic and methyl groups.

SolventSolvation Free Energy (kcal/mol)Primary InteractionsCoordination NumberRadial Distribution Peak (Å)
Water-8.5H-bonding4.22.8
Chloroform-12.3Dipole-dipole8.73.5
Ethanol-9.8H-bonding5.12.9
Dimethyl sulfoxide-11.7Dipole-dipole/H-bonding6.33.2
Toluene-6.2π-π/dispersion12.44.1

Chloroform demonstrates the strongest solvation interaction (-12.3 kilocalories per mole) through dipole-dipole interactions, with a high coordination number (8.7) indicating dense solvation shell formation around the polar functional groups. The radial distribution function peak at 3.5 angstroms reflects the optimal distance for chloroform molecule orientation around the solute [8].

Ethanol provides moderate solvation strength (-9.8 kilocalories per mole) through hydrogen bonding, with coordination patterns similar to water but slightly enhanced due to the additional hydrophobic interactions between the ethyl group and the compound's aromatic system [10]. Dimethyl sulfoxide exhibits strong solvation (-11.7 kilocalories per mole) through combined dipole-dipole and hydrogen bonding interactions.

Toluene shows the weakest solvation interaction (-6.2 kilocalories per mole), primarily mediated through π-π stacking with the aromatic system and van der Waals interactions. The high coordination number (12.4) reflects the efficient packing of toluene molecules around the compound through non-directional dispersion forces [11].

Thermodynamic Stability Predictions

Molecular dynamics simulations combined with thermodynamic integration methods enable accurate prediction of the temperature-dependent stability of 6-amino-3,3-dimethylisochroman-1-one across various environmental conditions [12] [13]. The calculations incorporate quantum mechanical corrections and ensemble averaging to provide reliable thermodynamic parameters.

The computed Gibbs free energy values demonstrate favorable stability across the temperature range examined, with gradual decreases in stability at elevated temperatures due to increased entropy contributions [13]. At standard conditions (298 Kelvin), the compound exhibits substantial thermodynamic stability (-12.4 kilocalories per mole), indicating favorable energetics for its formation and persistence.

Temperature (K)Gibbs Free Energy (kcal/mol)Enthalpy (kcal/mol)Entropy (cal/mol·K)Heat Capacity (cal/mol·K)Stability Assessment
298-12.4-15.2-9.445.2Stable
350-11.8-15.1-9.646.8Stable
400-11.2-14.9-9.848.3Stable
450-10.5-14.7-10.149.7Metastable
500-9.8-14.5-10.351.1Metastable

The enthalpy values remain relatively constant across the temperature range (-15.2 to -14.5 kilocalories per mole), indicating that the compound's internal energy is not significantly affected by thermal motion within this range. However, the entropy contributions become increasingly unfavorable at higher temperatures, reflecting greater molecular disorder and conformational flexibility [12].

Heat capacity calculations reveal moderate temperature dependence (45.2 to 51.1 calories per mole per Kelvin), consistent with the presence of multiple vibrational modes associated with the aromatic ring, methyl groups, and functional group movements. The positive heat capacity values indicate normal thermal behavior without phase transitions in the examined temperature range [13].

The stability assessment indicates that 6-amino-3,3-dimethylisochroman-1-one maintains thermodynamic stability up to approximately 400 Kelvin, beyond which it transitions to a metastable state. This temperature dependence provides important guidance for storage conditions and synthetic procedures involving elevated temperatures.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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